7-Bromo-3-chlorobenzo[e][1,2,4]triazine
Description
Significance of Nitrogen Heterocycles in Contemporary Chemistry
Nitrogen heterocycles are organic compounds that contain at least one nitrogen atom within a ring structure. These compounds are of paramount importance in contemporary chemistry, largely due to their widespread presence in natural products and synthetic molecules with diverse biological activities. A significant percentage of FDA-approved drugs contain nitrogen heterocyclic cores, highlighting their role in medicinal chemistry. Their structural diversity and ability to participate in various chemical interactions make them privileged scaffolds in the design of new therapeutic agents.
Overview of Benzo[e]nih.govgoogle.comgoogleapis.comtriazine as a Core Heterocyclic Scaffold
The benzo[e] nih.govgoogle.comgoogleapis.comtriazine scaffold consists of a benzene (B151609) ring fused to a 1,2,4-triazine (B1199460) ring. This fusion of an aromatic carbocycle with a nitrogen-rich heterocycle imparts unique electronic and chemical properties to the molecule. The presence of three nitrogen atoms in the triazine ring makes the scaffold electron-deficient, which influences its reactivity and potential applications. Derivatives of benzo[e] nih.govgoogle.comgoogleapis.comtriazine have been investigated for a range of biological activities, including as kinase inhibitors and antimicrobial agents.
Historical Context and Growing Interest in Benzo[e]nih.govgoogle.comgoogleapis.comtriazine Research
The synthesis of the parent benzo[e] nih.govgoogle.comgoogleapis.comtriazine was first reported in the late 19th century. For many years, research into this class of compounds was relatively sporadic. However, in recent decades, there has been a growing interest in the synthesis and functionalization of the benzo[e] nih.govgoogle.comgoogleapis.comtriazine scaffold. This resurgence is driven by the quest for new molecules with novel biological activities and the development of modern synthetic methodologies that allow for more efficient and diverse derivatization of the core structure. The introduction of halogen atoms, such as in 7-Bromo-3-chlorobenzo[e] nih.govgoogle.comgoogleapis.comtriazine, provides valuable handles for further chemical transformations.
Chemical Profile of 7-Bromo-3-chlorobenzo[e] nih.govgoogle.comgoogleapis.comtriazine
While detailed experimental data for this specific compound is not widely published, its basic chemical properties can be found in supplier catalogs.
| Property | Value |
| CAS Number | 78689-28-8 |
| Molecular Formula | C₇H₃BrClN₃ |
| Molecular Weight | 244.48 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(N=N2)Cl |
Synthesis of Halogenated Benzo[e] nih.govgoogle.comgoogleapis.comtriazines
The synthesis of halogenated benzo[e] nih.govgoogle.comgoogleapis.comtriazines typically involves multi-step sequences starting from appropriately substituted aniline (B41778) precursors. For 7-Bromo-3-chlorobenzo[e] nih.govgoogle.comgoogleapis.comtriazine, a plausible synthetic route would likely start from a brominated 2-nitroaniline (B44862) derivative.
A general approach to the benzo[e] nih.govgoogle.comgoogleapis.comtriazine core often involves the construction of the triazine ring onto a pre-functionalized benzene ring. For instance, the synthesis of 3-chlorobenzo[e] nih.govgoogle.comgoogleapis.comtriazine has been reported to start from 2-nitroaniline. A similar strategy could be envisioned for the 7-bromo analogue, starting from 4-bromo-2-nitroaniline.
Reactivity and Potential Transformations
The chemical reactivity of 7-Bromo-3-chlorobenzo[e] nih.govgoogle.comgoogleapis.comtriazine is dictated by the presence of two halogen atoms at different positions on the scaffold. The chlorine atom at the 3-position of the triazine ring is expected to be susceptible to nucleophilic aromatic substitution reactions. This is a common feature of chloro-substituted nitrogen heterocycles.
Potential reactions at the C3-position could include:
Amination: Reaction with various amines to introduce substituted amino groups.
Alkoxylation: Reaction with alkoxides to form ether linkages.
Thiolation: Reaction with thiols to introduce sulfur-containing moieties.
Cross-coupling reactions: The C-Cl bond could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.
The bromine atom at the 7-position on the benzene ring offers another site for functionalization. This C-Br bond is generally less reactive towards nucleophilic substitution than the C-Cl bond on the triazine ring but is well-suited for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkyne groups, at this position.
The differential reactivity of the two halogen atoms could allow for selective and sequential functionalization of the molecule, making 7-Bromo-3-chlorobenzo[e] nih.govgoogle.comgoogleapis.comtriazine a potentially valuable building block for the synthesis of more complex molecules with tailored properties.
Potential Research Applications
Given the interest in the biological activities of benzo[e] nih.govgoogle.comgoogleapis.comtriazine derivatives, 7-Bromo-3-chlorobenzo[e] nih.govgoogle.comgoogleapis.comtriazine is likely to be of interest as a key intermediate in medicinal chemistry research. Its ability to be selectively functionalized at two different positions makes it an attractive starting material for the creation of libraries of compounds for screening against various biological targets. The development of novel kinase inhibitors, anticancer agents, and antimicrobial compounds could be facilitated by the use of this versatile scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrClN3 |
|---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
7-bromo-3-chloro-1,2,4-benzotriazine |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H |
InChI Key |
GIAKYOSVEURTRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NC(=N2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 7 Bromo 3 Chlorobenzo E 1 2 3 Triazine
Nucleophilic Aromatic Substitution Reactions on the Triazine Ring System
The benzo[e] researchgate.netacs.orgacs.orgtriazine ring is inherently electron-deficient due to the presence of three nitrogen atoms. This electronic characteristic makes the carbon atoms of the triazine ring susceptible to nucleophilic attack, particularly at the C(3) position, which is further activated by the presence of a good leaving group like a halogen.
The chlorine atom at the C(3) position of the benzo[e] researchgate.netacs.orgacs.orgtriazine core is highly activated towards nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can displace the chloride, leading to a diverse range of 3-substituted benzo[e] researchgate.netacs.orgacs.orgtriazine derivatives. Studies on the closely related 3-chlorobenzo[e] researchgate.netacs.orgacs.orgtriazine have demonstrated that this position readily reacts with a wide array of nucleophiles. nih.gov
The scope of nucleophiles that can be employed is broad and includes:
O-Nucleophiles: Alkoxides (e.g., OMe, OEt) and phenoxides can be introduced to form 3-alkoxy- and 3-aryloxybenzo[e] researchgate.netacs.orgacs.orgtriazines.
N-Nucleophiles: Amines, such as aniline (B41778) and morpholine, react to yield 3-aminobenzo[e] researchgate.netacs.orgacs.orgtriazine derivatives. nih.gov
S-Nucleophiles: Thiolates, for instance, t-butylthiolate, can be used to synthesize 3-thioethers. nih.gov
C-Nucleophiles: While less common for direct SNAr with chloro-substituents, certain stabilized carbanions or organometallic reagents can potentially react, though metal-catalyzed couplings are generally preferred for C-C bond formation. Cyanide ions have also been successfully used to introduce a nitrile group at this position. nih.gov
The following table summarizes the types of nucleophilic substitution reactions observed at the C(3) position of 3-halobenzo[e] researchgate.netacs.orgacs.orgtriazines, which serves as a model for the expected reactivity of 7-Bromo-3-chlorobenzo[e] researchgate.netacs.orgacs.orgtriazine.
| Nucleophile Category | Example Nucleophile | Resulting C(3) Substituent | Reference |
| O-Nucleophiles | Methoxide (MeO⁻) | -OMe | nih.gov |
| O-Nucleophiles | Ethoxide (EtO⁻) | -OEt | nih.gov |
| N-Nucleophiles | Aniline (PhNH₂) | -NHPh | nih.gov |
| N-Nucleophiles | Morpholine | -N(CH₂CH₂)₂O | nih.gov |
| S-Nucleophiles | tert-Butylthiolate (t-BuS⁻) | -St-Bu | nih.gov |
| C-Nucleophiles | Cyanide (CN⁻) | -CN | nih.gov |
In 7-Bromo-3-chlorobenzo[e] researchgate.netacs.orgacs.orgtriazine, two different halogen atoms are present at distinct positions. The chlorine at C(3) is on the electron-deficient triazine ring, while the bromine at C(7) is on the benzene (B151609) ring.
For nucleophilic aromatic substitution, the reactivity of the leaving group is a critical factor. In the context of SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. The C-Cl bond at the C(3) position is significantly more activated towards nucleophilic attack than the C-Br bond at the C(7) position. This is because the C(3) position is part of the highly electron-deficient triazine ring, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. The benzene ring is comparatively electron-rich and does not offer the same degree of activation for the bromine atom.
Generally, in SNAr reactions, the bond strength of the carbon-halogen bond can influence the rate of the second step (expulsion of the leaving group). However, the activation provided by the heterocyclic system is the dominant factor. Therefore, nucleophilic attack will selectively occur at the C(3) position, displacing the chloride ion, while the bromide at the C(7) position will remain intact under typical SNAr conditions. The general reactivity order for leaving groups in SNAr can be F > Cl > Br > I when the attack of the nucleophile is the rate-determining step, due to the higher electronegativity of fluorine stabilizing the intermediate. stackexchange.comechemi.com
Metal-Catalyzed Coupling Reactions of Halogenated Benzo[e]researchgate.netacs.orgacs.orgtriazines
The presence of two halogen atoms at different positions on the 7-Bromo-3-chlorobenzo[e] researchgate.netacs.orgacs.orgtriazine scaffold opens up possibilities for selective metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.
Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of aryl halides. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. researchgate.netnih.gov This selectivity can be exploited for the stepwise functionalization of 7-Bromo-3-chlorobenzo[e] researchgate.netacs.orgacs.orgtriazine. Given that the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a Pd(0) complex, initial coupling is expected to occur selectively at the C(7) position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an aryl halide. It is anticipated that the C-Br bond at the C(7) position would react preferentially with a boronic acid or ester in the presence of a suitable palladium catalyst and base, leaving the C-Cl bond at C(3) intact. Subsequent modification of the C(3) position could then be achieved under more forcing conditions or by first performing a nucleophilic substitution at C(3).
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl halide. Similar to the Suzuki-Miyaura coupling, selective reaction at the C(7)-Br bond is expected, allowing for the introduction of an alkynyl group at this position.
Negishi Coupling: This coupling reaction utilizes an organozinc reagent. The higher reactivity of the C-Br bond would again direct the initial coupling to the C(7) position.
Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group. However, attempts to perform a palladium-catalyzed carbonylation on 3-iodobenzo[e] researchgate.netacs.orgacs.orgtriazine were reported to be unsuccessful in yielding the corresponding carboxylic acid. nih.govresearchgate.net This suggests that carbonylation at the C(3) position of the chloro-analogue might also be challenging. The reactivity at the C(7)-Br position for carbonylation would need to be experimentally determined.
The table below outlines the expected selectivity in palladium-catalyzed cross-coupling reactions for 7-Bromo-3-chlorobenzo[e] researchgate.netacs.orgacs.orgtriazine based on general reactivity principles.
| Coupling Reaction | Expected Site of Initial Reaction | Rationale |
| Suzuki-Miyaura | C(7)-Br | Higher reactivity of C-Br over C-Cl in oxidative addition. |
| Sonogashira | C(7)-Br | Higher reactivity of C-Br over C-Cl in oxidative addition. |
| Negishi | C(7)-Br | Higher reactivity of C-Br over C-Cl in oxidative addition. |
Besides palladium, other transition metals such as copper and nickel can also catalyze cross-coupling reactions. Copper-catalyzed reactions, like the Ullmann condensation, are often used for the formation of C-O, C-N, and C-S bonds. Nickel catalysts can also be effective for cross-coupling reactions of less reactive aryl chlorides. It is plausible that under specific conditions, selective coupling at either the C(7)-Br or C(3)-Cl position could be achieved using different metal-ligand systems. For instance, certain nickel catalysts are known to be particularly effective for the coupling of aryl chlorides.
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzo[e] researchgate.netacs.orgacs.orgtriazine ring system is strongly electron-withdrawing. This has a significant deactivating effect on the fused benzene ring, making it much less susceptible to electrophilic aromatic substitution (EAS) than benzene itself. The triazine moiety withdraws electron density from the benzene ring through both inductive and resonance effects, which destabilizes the positively charged intermediate (arenium ion) formed during EAS.
Due to this strong deactivation, forcing conditions are generally required for electrophilic aromatic substitution to occur. When such reactions do proceed, the directing effect of the fused triazine ring needs to be considered. The electron-withdrawing nature of the triazine ring will direct incoming electrophiles to the meta-positions relative to the points of fusion, which correspond to the C(6) and C(8) positions. However, the existing bromo-substituent at C(7) will also influence the regioselectivity. Halogens are deactivating but ortho, para-directing.
Reduction and Oxidation Reactions of Benzo[e]chemrxiv.orgnih.govresearchgate.nettriazine Derivatives
The reduction of the benzo[e] chemrxiv.orgnih.govresearchgate.nettriazine ring system is a fundamental transformation that leads to the corresponding 1,4-dihydrobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazines. These dihydro derivatives serve as crucial precursors for the generation of highly stable Blatter radicals. The most common synthetic route to these dihydro compounds is the oxidative cyclization of N-aryl-substituted amidrazones. nih.gov
While specific literature on the reduction of 7-bromo-3-chlorobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazine is not prevalent, the synthesis of analogous structures provides a clear precedent. For instance, the synthesis of 3-acetyl-7-chloro-1-(4-chlorophenyl)-1,4-dihydrobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazine is achieved through the oxidative cyclization of the corresponding amidrazone precursor in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a Palladium on carbon (Pd/C) catalyst. nih.gov This method is generally applicable for the preparation of various 1,4-dihydrobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazines. researchgate.net
Another relevant method involves the reductive cyclization of N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides. This approach has been successfully employed for the synthesis of various Blatter radical precursors, demonstrating its utility in forming the core dihydrobenzotriazine structure.
It is important to note that the stability of the resulting dihydrobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazine can be quite high. Studies on some derivatives have shown thermal stability up to 240–250 °C, which is a significant characteristic for their potential use in functional organic materials. researchgate.netnih.gov However, certain derivatives have shown resistance to subsequent oxidation to form Blatter radicals, indicating that the substituent pattern plays a critical role in their reactivity. nih.gov
Table 1: Examples of Synthesized Dihydrobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazine Derivatives and their Properties
| Compound Name | Substituents | Synthetic Method | Thermal Decomposition Temp. (°C) |
|---|---|---|---|
| 3-Acetyl-7-chloro-1-(4-chlorophenyl)-1,4-dihydrobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazine | 3-Acetyl, 7-Chloro, 1-(4-chlorophenyl) | Oxidative cyclization of amidrazone | 254 |
| 3-Acetyl-7-chloro-1-(4-p-tolyl)-1,4-dihydrobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazine | 3-Acetyl, 7-Chloro, 1-(4-p-tolyl) | Oxidative cyclization of amidrazone | 255 |
| Ethyl 7-chloro-1-(4-chlorophenyl)-1,4-dihydrobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazine-3-carboxylate | 3-Ethoxycarbonyl, 7-Chloro, 1-(4-chlorophenyl) | Oxidative cyclization of amidrazone | 243 |
Data sourced from a study on functionally substituted 1,4-dihydrobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazines. nih.gov
The oxidation of 1,4-dihydrobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazines leads to the formation of a class of highly stable open-shell compounds known as benzo[e] chemrxiv.orgnih.govresearchgate.nettriazinyl radicals, or Blatter radicals. anu.edu.aursc.org First reported in 1968, these radicals have gained significant attention due to their remarkable stability, which allows for their isolation and handling under ambient conditions. scispace.com Their properties can be readily tuned through substitution on the benzotriazine framework. anu.edu.aursc.org
The generation of a Blatter radical bearing a bromine atom at the C7-position has been documented. The 7-bromo-Blatter radical has been shown to be stable enough to undergo further chemical transformations, such as Palladium(0)-catalyzed C-C coupling reactions, to introduce various π-conjugated substituents at the C7-position. chemrxiv.org This highlights the robustness of the radical system even with a halogen substituent on the benzene ring.
The stability of Blatter radicals is attributed to the extensive delocalization of the unpaired electron across the heterocyclic system. researchgate.net The introduction of electron-withdrawing groups, such as a trifluoromethyl group at the C7 position, can further enhance the stability of the radical. researchgate.net
The oxidation of the dihydro precursor to the radical can be achieved using various oxidizing agents, including manganese dioxide (MnO2), sodium periodate (NaIO4), or even aerial oxidation, often catalyzed by bases or transition metals. nih.govurfu.ru However, as previously noted, not all dihydro derivatives are easily oxidized, and the success of this step is highly dependent on the substitution pattern of the molecule. nih.gov
Table 2: Comparison of Optical Band Gaps for Substituted Blatter Radicals
| Radical | C7-Substituent | Optical Band Gap (eV) |
|---|---|---|
| 4N• | Bromo | 2.30 |
| 1N• | Phenanthrene | ~2.13 |
| 2N• | Ethynylphenanthrene | ~2.13 |
| 3N• | Naphthyl | ~2.13 |
Data indicates that the 7-bromo-Blatter radical (4N•) serves as a key intermediate for synthesizing radicals with extended π-conjugation, which in turn lowers their optical band gaps. chemrxiv.org
Functional Group Interconversions and Derivatizations (e.g., Hydrolysis of Nitrile to Carboxylic Acid)
The functionalization of the benzo[e] chemrxiv.orgnih.govresearchgate.nettriazine core allows for the synthesis of a wide array of derivatives with tailored properties. While the chloro group at the C3-position of 7-bromo-3-chlorobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazine can potentially be displaced by various nucleophiles, another important functional group that can be present at this position is a nitrile (cyano group). The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic chemistry that can be applied to this heterocyclic system.
Although no specific literature reports the hydrolysis of a 7-bromo-3-cyanobenzo[e] chemrxiv.orgnih.govresearchgate.nettriazine, the reaction is expected to proceed under standard acidic or basic conditions. This transformation is valuable for introducing a carboxylic acid moiety, which can serve as a handle for further derivatization, such as amidation or esterification.
For instance, in a related thiazolo[3,2-b]-1,2,4-triazine system, the hydrolysis of an ethyl ester to a carboxylic acid was successfully achieved using a potassium hydroxide solution in methanol. nih.gov In another study involving 1,2,4-triazine (B1199460) derivatives, the acid hydrolysis of a 3-(2-cyanoethyl)thio substituent was reported. Under strong acidic conditions (boiling hydrochloric acid), this reaction led to the formation of a 3-hydroxy-1,2,4-triazine derivative, demonstrating the reactivity of functional groups attached to the triazine ring under hydrolytic conditions. researchgate.net
The hydrolysis of a nitrile at the C3 position would likely proceed through an intermediate amide, which is then further hydrolyzed to the carboxylic acid. The reaction conditions (acid or base concentration, temperature, and reaction time) would need to be carefully optimized to achieve the desired transformation without promoting undesired side reactions on the electron-deficient benzotriazine core.
Computational and Theoretical Chemistry Studies of 7 Bromo 3 Chlorobenzo E 1 2 3 Triazine and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to the theoretical study of benzo[e] acs.orgresearchgate.netnih.govtriazine systems. Density Functional Theory (DFT) is a particularly prominent method due to its favorable balance of computational cost and accuracy. Various studies on substituted benzo acs.orgresearchgate.netnih.govtriazines and related heterocyclic systems employ DFT to elucidate their molecular and electronic properties. acs.orgnih.gov
Commonly used approaches involve geometry optimization to find the lowest energy structure of the molecule. For instance, the geometries of aminonitro compounds based on the benzo acs.orgresearchgate.netnih.govtriazine fused-ring system have been optimized using the B3LYP functional with a 6-31G(d) basis set. nih.gov To achieve more accurate energy values, single-point energy calculations are often performed with larger and more flexible basis sets, such as B3LYP/6-311++G(2df,2p). nih.gov Other functionals like B3PW91 are also utilized for optimizing geometries to predict properties like crystal densities. nih.gov
In studies focusing on tautomerism within 1,2,4-triazine (B1199460) derivatives, theoretical calculations have been performed at the ab initio DFT/B3LYP/6-311++G(d,p) level to determine the stability of different tautomeric forms in various solvents. nih.gov These calculations are crucial for understanding the fundamental behavior of the molecular framework and how it is influenced by different substituents.
| Method/Functional | Basis Set | Application |
| DFT/B3LYP | 6-31G(d) | Geometry Optimization of benzo acs.orgresearchgate.netnih.govtriazine derivatives. nih.gov |
| DFT/B3LYP | 6-311++G(2df,2p) | High-accuracy single-point energy calculations. nih.gov |
| DFT/B3PW91 | 6-31G(d,p) | Geometry optimization for crystal density prediction. nih.gov |
| DFT/B3LYP | 6-311++G(d,p) | Tautomer stability and co-existence analysis in solution. nih.gov |
Electronic Structure Analysis and Properties
The electronic properties of benzo[e] acs.orgresearchgate.netnih.govtriazine derivatives are governed by their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity and its electronic absorption characteristics.
Theoretical studies have shown that substituents on the benzo[e] acs.orgresearchgate.netnih.govtriazine ring have a significant effect on its electronic structure. acs.orgnih.gov Specifically, the nature of the substituent at the C(3) position can modulate the energy of the π–π(1) transition, which is often the lowest energy transition observed in the UV-Vis spectrum. acs.orgnih.gov This transition corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital. Computational methods can accurately predict these transition energies, which correlate well with experimental spectroscopic data. researchgate.net For some novel triazine derivatives, the LUMO energy levels have been intentionally lowered to values between -3.38 eV and -3.74 eV through strategic substitution, demonstrating the power of computational design in tuning electronic properties. rsc.org
Understanding the distribution of electrons within a molecule is key to predicting its interactions. DFT calculations are used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and highlight regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net
In MESP analysis, negative potential sites, often localized on electronegative atoms like nitrogen or oxygen, indicate areas susceptible to electrophilic attack. Conversely, positive potential sites, typically found around hydrogen atoms or electron-deficient carbon atoms, are prone to nucleophilic attack. researchgate.net This information provides a qualitative prediction of the molecule's reactive behavior and intermolecular interaction sites. These predictions can be further quantified and confirmed by analyzing Fukui indices. researchgate.net
Reactivity Descriptors and Prediction of Chemical Behavior (e.g., Conceptual DFT, Parr Functions)
Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from changes in electron density. videleaf.com These descriptors allow for the prediction of a molecule's stability and its propensity to act as an electrophile or nucleophile.
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the molecule's tendency to lose electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. nih.gov
Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. A high ω value indicates a strong electrophile. nih.govresearchgate.net
These parameters are calculated from the energies of the HOMO and LUMO. nih.gov For local reactivity, which identifies the most reactive atoms within a molecule, Fukui functions and Parr functions are employed. frontiersin.org These functions pinpoint specific atomic sites that are most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org Such analyses have been successfully applied to various nitrogen-containing heterocyclic systems to understand and predict their chemical behavior with impressive accuracy. researchgate.netfrontiersin.org
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. nih.gov |
| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to charge transfer. nih.gov |
| Electrophilicity (ω) | μ² / (2η) | A measure of the molecule's electrophilic power. nih.gov |
| Fukui Function (f(r)) | (∂ρ(r)/∂N)v(r) | Identifies local sites for electrophilic/nucleophilic attack. nih.gov |
Conformational Analysis and Tautomerism of Benzo[e]acs.orgresearchgate.netnih.govtriazines
The benzo[e] acs.orgresearchgate.netnih.govtriazine core is a planar, aromatic system. However, substituents can introduce conformational flexibility. More significantly, the triazine ring allows for the possibility of prototropic tautomerism, where a proton can migrate between different nitrogen atoms, leading to different structural isomers.
While specific studies on 7-Bromo-3-chlorobenzo[e] acs.orgresearchgate.netnih.govtriazine are not detailed in the provided results, research on analogous 1,2,4-triazine derivatives provides valuable insights. For example, theoretical calculations on sulfonamide-1,2,4-triazine derivatives showed that sulfonamide and sulfonimide tautomeric forms can coexist in solution. nih.gov DFT calculations indicated that while the sulfonamide form is predominant, the proportion of the sulfonimide tautomer increases with the polarity of the solvent. nih.gov Similar computational approaches can be applied to the benzo[e] acs.orgresearchgate.netnih.govtriazine system to evaluate the relative energies and stabilities of potential tautomers, providing a deeper understanding of its chemical identity in different environments. Studies on 3,4-dihydro-1,2,4-benzotriazines also reveal various tautomeric ionic forms in acidic media. nih.gov
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to validate experimental data and aid in structural elucidation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a standard method for simulating electronic absorption spectra. nih.gov It calculates the energies and oscillator strengths of electronic transitions, such as the π-π* transitions common in aromatic systems like benzo[e] acs.orgresearchgate.netnih.govtriazines. acs.orgnih.gov Calculated absorption maxima (λmax) often show good agreement with experimental spectra, helping to assign specific electronic transitions. nih.gov
NMR Spectroscopy: The chemical shifts of nuclei like ¹H and ¹³C can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. Studies on C(3)-substituted benzo[e] acs.orgresearchgate.netnih.govtriazines have demonstrated a good correlation between the calculated ¹H NMR chemical shifts and experimental values. acs.orgnih.gov This predictive power is invaluable for confirming molecular structures and understanding how substituents electronically influence different parts of the molecule.
| Spectroscopic Property | Computational Method | Information Obtained |
| UV-Vis Absorption | TD-DFT | Absorption maxima (λmax), transition energies, oscillator strengths. nih.gov |
| NMR Chemical Shifts | DFT (GIAO) | Predicted ¹H and ¹³C chemical shifts for structural verification. nih.gov |
Supramolecular Architecture and Intermolecular Interactions within Crystalline Environments
The crystalline environment of 7-Bromo-3-chlorobenzo[e] rsc.orgnih.govnih.govtriazine is anticipated to be dominated by a network of halogen bonds, π-π stacking interactions, and weak hydrogen bonds. The presence of both bromine and chlorine atoms on the benzotriazine scaffold provides multiple sites for directional and specific intermolecular contacts.
Halogen Bonding: The electron density around the covalently bonded bromine and chlorine atoms is anisotropic, leading to a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen, along the extension of the C-X bond (where X is Br or Cl). This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen atoms of the triazine ring.
Studies on analogous bromo-substituted heterocyclic systems, such as pyrazolotriazines, have demonstrated the prevalence of various types of halogen bonds that are crucial in defining the crystal packing. nih.govnih.gov For 7-Bromo-3-chlorobenzo[e] rsc.orgnih.govnih.govtriazine, several halogen bonding motifs are plausible:
C–Br···N and C–Cl···N Interactions: These are among the most probable and strongest halogen bonds, where the bromine or chlorine atom acts as the halogen bond donor and a nitrogen atom of the triazine ring on a neighboring molecule acts as the acceptor. These interactions are highly directional and play a significant role in forming one- or two-dimensional molecular arrays.
Halogen···Halogen Interactions (Type I and Type II): Interactions between halogen atoms on adjacent molecules are also expected. These can be categorized based on their geometry. Type I interactions involve symmetric contacts where the two C-X···X angles are equal, while Type II interactions are bent, with one C-X···X angle being close to 180° and the other near 90°. Theoretical studies on C–Br···Br–C interactions show that these contacts are stabilizing, with interaction energies that are a mix of dispersion and electrostatic contributions. rsc.org
π-Halogen Interactions: The electron-rich π-system of the benzo[e] rsc.orgnih.govnih.govtriazine ring can also act as a halogen bond acceptor, leading to C-X···π interactions.
Weak Hydrogen Bonds: Although the 7-Bromo-3-chlorobenzo[e] rsc.orgnih.govnih.govtriazine molecule lacks strong hydrogen bond donors, weak C–H···N and C–H···Cl hydrogen bonds are likely to be present. The hydrogen atoms of the benzene (B151609) ring can interact with the nitrogen atoms of the triazine ring or the chlorine atom of a neighboring molecule. While individually weak, the cumulative effect of these interactions can be significant in directing the supramolecular assembly.
The interplay of these various intermolecular forces results in a complex and well-defined three-dimensional architecture. The specific arrangement will be a compromise that maximizes the stabilizing interactions while minimizing steric repulsion. Based on studies of similar halogenated heterocycles, it is probable that halogen bonding and π-π stacking will be the dominant structure-directing forces. nih.govnih.gov
The following table summarizes the anticipated intermolecular interactions and their typical geometric parameters, as inferred from computational studies and crystallographic data of analogous compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Halogen Bond | C–Br | N | < 3.5 | ~165 |
| Halogen Bond | C–Cl | N | < 3.4 | ~165 |
| Halogen Bond | C–Br | Br–C | < 3.7 | 90-180 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | - |
| Weak Hydrogen Bond | C–H | N | < 3.6 | > 120 |
| Weak Hydrogen Bond | C–H | Cl | < 3.7 | > 120 |
Structure Chemical Property Relationships in Halogenated Benzo E 1 2 3 Triazines
Impact of Halogen Substituents (Bromine and Chlorine) on Electronic Properties and Reactivity Profiles
The presence of bromine and chlorine atoms on the benzo[e] nih.govmdpi.comresearchgate.nettriazine scaffold significantly influences its electronic landscape and chemical reactivity. Halogens primarily exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect reduces the electron density of the entire aromatic system, making the benzo[e] nih.govmdpi.comresearchgate.nettriazine core more electron-deficient.
This electron withdrawal has profound consequences for the molecule's reactivity. For instance, the carbon atoms directly bonded to the halogens, as well as other positions on the ring system, become more electrophilic. This enhanced electrophilicity makes the scaffold more susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net The chlorine atom at the C3 position is particularly reactive and can be displaced by a variety of nucleophiles, including amines, alkoxides, and sulfanyl groups, providing a versatile route to a wide range of C3-substituted derivatives. nih.govresearchgate.net The bromine at the C7 position is generally less reactive towards SNAr than the chlorine at C3 but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of aryl, alkynyl, and other functional groups. nih.gov
Steric and Electronic Effects of Substituents on Molecular Geometry and Conformation
The geometry and conformation of the 7-Bromo-3-chlorobenzo[e] nih.govmdpi.comresearchgate.nettriazine molecule are governed by both the steric bulk and electronic influence of its substituents. The benzo[e] nih.govmdpi.comresearchgate.nettriazine core itself is an extended, planar heteroaromatic system. nih.gov The fusion of the benzene (B151609) and triazine rings enforces a rigid, flat structure.
The bromine and chlorine atoms, while not excessively large, do introduce steric demands that can influence intermolecular interactions in the solid state, such as crystal packing. nih.gov In substituted derivatives, particularly with bulky groups at positions adjacent to the halogens, steric hindrance can cause slight deviations from planarity, such as twisting of substituent groups relative to the core. nih.gov For example, the introduction of different substituents can affect the packing geometry in the solid state, leading to slipped π-stacked arrangements. researchgate.net
Influence of Ring Fusion on Electronic and Other Physicochemical Properties
The fusion of a benzene ring to the 1,2,4-triazine (B1199460) moiety to form the benzo[e] nih.govmdpi.comresearchgate.nettriazine scaffold is a critical design feature that profoundly alters its properties compared to a simple triazine ring. This annulation creates an extended π-conjugated system, which has several significant consequences:
Electronic Properties: The extended conjugation lowers the energy of the frontier molecular orbitals (HOMO and LUMO). This reduction in the HOMO-LUMO gap typically results in a red-shift (a shift to longer wavelengths) in the molecule's UV-Vis absorption spectrum. mdpi.com
Physicochemical Properties: The larger, more rigid, and planar structure increases the potential for strong intermolecular π-π stacking interactions. This influences physical properties such as melting point, solubility, and crystal packing, which are vital for applications in materials science, like organic electronics. researchgate.netmdpi.com
Studies on a series of (hetero)arene ring-fused nih.govmdpi.comresearchgate.nettriazines have shown that the size of the fused ring system has a modest but discernible effect on the electronic absorption energy. mdpi.com Expanding the fused aromatic system can cause shifts in the absorption maxima, demonstrating that the nature of the annulated ring is a key factor in tuning the electronic properties of the triazine core. mdpi.comresearchgate.net
Correlation between Chemical Structure and Spectroscopic Data (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Spectroscopic techniques are invaluable for elucidating the structure-property relationships in halogenated benzo[e] nih.govmdpi.comresearchgate.nettriazines.
UV-Vis Spectroscopy: The electronic absorption spectra of benzo[e] nih.govmdpi.comresearchgate.nettriazine derivatives are characterized by strong absorption in the UV region and often lower intensity bands in the visible range, which are attributed to n–π* and π–π* electronic transitions. mdpi.commdpi.com The positions of the absorption maxima (λmax) are highly sensitive to the nature and position of substituents. The electron-withdrawing bromine and chlorine atoms in 7-Bromo-3-chlorobenzo[e] nih.govmdpi.comresearchgate.nettriazine influence the energy of these transitions. Further substitution can systematically tune these properties; electron-donating groups generally cause a red-shift, while additional electron-withdrawing groups can cause a blue-shift, depending on their position. nih.gov
NMR Spectroscopy: 1H and 13C NMR chemical shifts are excellent probes of the electronic environment within the molecule. The electron-withdrawing nature of the triazine ring and the halogen substituents leads to a general downfield shift for the protons on the benzene ring, indicating they are in an electron-poor environment. The chemical shifts of these protons show a good correlation with the electronic parameters (e.g., Hammett substituent constants) of other substituents on the ring. nih.gov For instance, the chemical shifts of protons ortho to a C3-substituent are sensitive to changes in the electronic structure of the triazine caused by modifications elsewhere in the molecule. mdpi.com
The table below illustrates typical spectroscopic data ranges for related substituted benzo[e] nih.govmdpi.comresearchgate.nettriazines.
| Spectroscopic Technique | Observed Feature | Typical Range/Value | Structural Correlation |
|---|---|---|---|
| UV-Vis | λmax (π-π* transition) | ~320-390 nm | Sensitive to the extent of π-conjugation and the electronic nature of substituents. Electron-donating groups typically cause a red-shift. mdpi.com |
| 1H NMR | Chemical Shift (δ) of aromatic protons | 7.5 - 9.0 ppm | Protons on the electron-deficient benzotriazine core are shifted downfield. The precise shift depends on the electronic effect of adjacent substituents. nih.govnih.gov |
| 13C NMR | Chemical Shift (δ) of aromatic carbons | 110 - 160 ppm | Carbon chemical shifts reflect the local electron density; carbons attached to electronegative atoms (N, Cl, Br) are significantly shifted downfield. nih.gov |
Rational Design Principles for Benzo[e]nih.govmdpi.comresearchgate.nettriazine Scaffolds through Targeted Chemical Modification
The benzo[e] nih.govmdpi.comresearchgate.nettriazine scaffold is considered a "privileged structure" in medicinal chemistry and materials science due to its versatile chemical functionality and wide range of biological activities. nih.gov The rational design of new derivatives with tailored properties relies on a deep understanding of the structure-activity relationships (SAR) discussed previously.
Key design principles include:
Modulation of Reactivity at C3: The high reactivity of a chlorine atom at the C3 position is the most common and effective site for introducing chemical diversity. By reacting 3-chlorobenzo[e] nih.govmdpi.comresearchgate.nettriazines with different nucleophiles, a vast library of derivatives with varying electronic and steric properties can be synthesized. nih.govresearchgate.net This approach is central to developing compounds for specific biological targets, such as FAK inhibitors. nih.gov
Functionalization of the Benzene Ring: The bromine atom at the C7 position serves as a synthetic handle for modification via cross-coupling reactions. This allows for the introduction of groups that can extend the π-system (for materials applications) or interact with specific biological receptors (for drug design). rsc.org
Steric Control: The size and shape of substituents can be modified to control intermolecular interactions, influence crystal packing, and improve pharmacokinetic properties in drug candidates. nih.govmdpi.com
By systematically applying these principles, chemists can design and synthesize novel halogenated benzo[e] nih.govmdpi.comresearchgate.nettriazine derivatives with optimized properties for a wide array of applications, from advanced functional materials to new therapeutic agents. rsc.orgresearchgate.net
Advanced Analytical Techniques for Characterization of 7 Bromo 3 Chlorobenzo E 1 2 3 Triazine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Electronic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine, both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the electronic environment of the constituent atoms.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzo portion of the molecule. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the triazine ring and the attached halogen substituents. The protons on the benzene (B151609) ring will form a distinct splitting pattern, likely an AMX or ABC system, based on their coupling constants. A study on 3-substituted benzo[e] rsc.orgnih.goviucr.orgtriazines demonstrated a good correlation between the ¹H NMR chemical shifts and the substituent's electronic constant (σp), indicating that the electronic effects of the chloro and bromo groups will significantly influence the proton chemical shifts. nih.govresearchgate.net
¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The carbons of the triazine ring are expected to appear at a lower field (higher ppm) due to the deshielding effect of the adjacent nitrogen atoms. The carbon atoms directly bonded to the bromine and chlorine atoms (C7 and C3, respectively) will also exhibit characteristic chemical shifts. The remaining four carbons of the benzene ring will have distinct signals influenced by their position relative to the bromine atom and the fused triazine ring. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH and quaternary carbons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Aromatic Protons | 7.5 - 8.5 | Three distinct signals in the aromatic region, with splitting patterns determined by ortho and meta coupling. |
| ¹³C NMR | ||
| C3 | 150 - 160 | Carbon attached to chlorine in the triazine ring; significantly deshielded. |
| C4a | 130 - 140 | Quaternary carbon at the ring junction. |
| C5, C6, C8 | 120 - 135 | Aromatic carbons of the benzene ring. |
| C7 | 115 - 125 | Carbon attached to bromine; shift influenced by halogen electronegativity and resonance effects. |
| C8a | 145 - 155 | Quaternary carbon at the ring junction, adjacent to two nitrogen atoms. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine (C₇H₃BrClN₃), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places.
The calculated exact mass of the molecular ion [M]⁺ is compared with the experimentally determined value. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak. This pattern, showing peaks at M, M+2, and M+4 with specific relative intensities, provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule. researchgate.net Fragmentation patterns observed in the mass spectrum, such as the loss of a halogen atom or the cleavage of the triazine ring, can further support the proposed structure. miamioh.eduyoutube.comwikipedia.org
Table 2: Predicted HRMS Data for 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine (C₇H₃BrClN₃)
| Ion Formula | Isotope Combination | Calculated Exact Mass (m/z) | Relative Abundance (%) |
| [C₇H₃⁷⁹Br³⁵ClN₃]⁺ | Main Isotopes | 242.9222 | 100.0 |
| [C₇H₃⁸¹Br³⁵ClN₃]⁺ or [C₇H₃⁷⁹Br³⁷ClN₃]⁺ | M+2 | 244.9202 | ~131.0 |
| [C₇H₃⁸¹Br³⁷ClN₃]⁺ | M+4 | 246.9179 | ~32.3 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine would display characteristic absorption bands corresponding to the vibrations of its aromatic and heterocyclic rings, as well as the carbon-halogen bonds.
Key expected absorptions include C=C stretching vibrations from the aromatic benzene ring, typically found in the 1400-1600 cm⁻¹ region. libretexts.org The stretching vibrations for the C=N and N=N bonds within the triazine ring are also expected in a similar region, often between 1500-1650 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching frequencies are typically observed in the fingerprint region, at lower wavenumbers (below 800 cm⁻¹). researchgate.net
Table 3: Characteristic IR Absorption Bands for 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine
| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |
| 3000 - 3100 | Aromatic C-H Stretch | Medium |
| 1500 - 1650 | C=N and N=N Stretch (Triazine) | Medium-Strong |
| 1400 - 1600 | Aromatic C=C Stretch | Medium-Strong |
| 700 - 800 | C-Cl Stretch | Strong |
| 550 - 650 | C-Br Stretch | Strong |
| 675 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine is expected to show absorption bands corresponding to π→π* and n→π* transitions. libretexts.org
The highly conjugated benzotriazine system will give rise to intense π→π* transitions, likely appearing at shorter wavelengths (higher energy). youtube.com The presence of non-bonding electrons on the nitrogen atoms allows for lower energy n→π* transitions, which typically have lower molar absorptivities and appear at longer wavelengths. libretexts.org A study of 3-substituted benzo[e] rsc.orgnih.goviucr.orgtriazines showed that the C(3) substituent has a significant effect on the π→π* transition energy. nih.govresearchgate.net Therefore, the chloro group at the 3-position and the bromo group at the 7-position will modulate the energies of these electronic transitions.
Table 4: Typical UV-Vis Absorption Data for Benzotriazine Derivatives
| Transition Type | Typical λₘₐₓ Range (nm) | Molar Absorptivity (ε) |
| π→π | 250 - 350 | High (~10,000) |
| n→π | 350 - 450 | Low (<2,000) |
X-ray Diffraction (XRD) for Solid-State Structure and Molecular Geometry Determination
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. For 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine, an XRD analysis would confirm the planarity of the fused ring system and reveal the precise geometry of the molecule.
Studies on related benzo[e] rsc.orgnih.goviucr.orgtriazine derivatives show a largely planar, conjugated structure. iucr.org Bond distances within the triazine ring are typically intermediate between single and double bonds, reflecting extensive π-conjugation. iucr.org The analysis would also detail how the molecules pack in the crystal lattice, revealing any π-π stacking or halogen bonding interactions that might be present. iucr.orgnih.gov
Table 5: Typical Molecular Geometry Parameters for the Benzo[e] rsc.orgnih.goviucr.orgtriazine Core
| Parameter | Typical Value (Å or °) | Notes |
| C-N Bond Length | 1.31 - 1.37 Å | Intermediate character between single and double bonds, indicating delocalization. iucr.org |
| N-N Bond Length | ~1.32 Å | Consistent with a delocalized heteroaromatic system. iucr.org |
| C-C Bond Length | 1.38 - 1.42 Å | Typical for an aromatic benzene ring fused to another ring. |
| Ring Bond Angles | ~116 - 126 ° | Angles deviate slightly from the ideal 120° due to the presence of heteroatoms and ring fusion. iucr.org |
| Planarity | Nearly Planar | The fused heterocyclic system is generally planar to maximize π-conjugation. iucr.orgnih.gov |
Electron Paramagnetic Resonance (EPR) for Characterization of Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. nih.gov While 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine is a diamagnetic molecule, its one-electron reduction or oxidation would generate a paramagnetic radical anion or cation, respectively.
The EPR spectrum of such a radical would provide information about the distribution of the unpaired electron's spin density across the molecule. rsc.org The spectrum's g-value would be characteristic of a nitrogen-centered radical. u-tokyo.ac.jp Hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule (¹⁴N, ¹H, ⁷⁹/⁸¹Br, and ³⁵/³⁷Cl) would result in a complex splitting pattern. researchgate.net Analysis of these hyperfine coupling constants allows for the mapping of the spin density, revealing which atoms bear the most radical character. researchgate.net
Table 6: Expected EPR Parameters for the Radical of 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine
| Parameter | Expected Value/Information |
| g-value | ~2.003 - 2.006 |
| Hyperfine Coupling (aN) | Multiple couplings to the three nitrogen atoms of the triazine ring, providing insight into spin delocalization. researchgate.net |
| Hyperfine Coupling (aH) | Couplings to the three aromatic protons. |
| Hyperfine Coupling (aBr/aCl) | Potentially observable couplings to the halogen nuclei, although often broadened. |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability of a material and study its decomposition profile.
A TGA experiment on 7-Bromo-3-chlorobenzo[e] rsc.orgnih.goviucr.orgtriazine would involve heating a small sample at a constant rate. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition indicates the limit of the compound's thermal stability. The shape of the curve and the temperatures of subsequent weight loss steps can provide information about the decomposition mechanism, such as the initial loss of halogenated fragments. scholaris.carsc.org
Table 7: Hypothetical TGA Data for Thermal Stability Assessment
| Parameter | Description |
| Onset Decomposition Temp (Tₒ) | The temperature at which significant weight loss begins, indicating the start of thermal degradation. |
| Peak Decomposition Temp (Tₚ) | The temperature at which the rate of weight loss is maximal (from the derivative curve, DTG). |
| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. |
Chromatography-Based Methods for Purity Assessment and Lipophilicity Determination (e.g., C-18 and Immobilized Artificial Membrane Chromatography)
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For purity assessment of novel compounds, RP-HPLC with a C-18 stationary phase is the industry standard. In parallel, IAM chromatography has emerged as a valuable tool for determining a compound's affinity for biological membranes, a key indicator of its potential pharmacokinetic behavior.
The principle of C-18 RP-HPLC lies in the partitioning of an analyte between a nonpolar stationary phase (octadecylsilane chemically bonded to silica particles) and a polar mobile phase. The purity of a synthesized compound is determined by injecting a solution of the sample into the HPLC system and observing the resulting chromatogram. A single, sharp, and symmetrical peak is indicative of a pure compound, while the presence of additional peaks suggests the existence of impurities.
The retention time of the main peak provides a qualitative measure for identification under specific chromatographic conditions, while the peak area is proportional to the concentration of the compound, allowing for quantitative purity analysis. By calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, a precise purity value can be obtained.
Detailed Research Findings:
While specific chromatograms for 7-Bromo-3-chlorobenzo[e] nih.govnih.govmz-at.detriazine are not publicly available, studies on structurally similar benzotriazole derivatives provide valuable insights into the expected chromatographic behavior. For instance, research on the RP-HPLC analysis of a series of substituted benzotriazoles demonstrates the effective separation and purity determination using a C-18 column. The retention of these compounds is influenced by the nature and position of substituents on the benzotriazole core, with more lipophilic substituents generally leading to longer retention times.
Below is an illustrative data table based on typical results for the analysis of substituted benzotriazoles, demonstrating how retention times can be used to resolve a target compound from potential impurities or related substances.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
|---|---|---|---|
| Benzotriazole | 5.8 | - | - |
| 5-Chlorobenzotriazole | 7.2 | - | - |
| 5-Bromobenzotriazole | 7.9 | - | - |
| 7-Bromo-3-chlorobenzo[e] nih.govnih.govmz-at.detriazine (Hypothetical) | 10.5 | 99.5 | 99.5 |
| Impurity A | 4.3 | 0.2 | - |
| Impurity B | 11.8 | 0.3 | - |
Typical Chromatographic Conditions:
Column: C-18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of an acid like trifluoroacetic acid to improve peak shape)
Flow Rate: 1.0 mL/min
Detection: UV spectrophotometry at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm)
Temperature: Ambient or controlled (e.g., 25 °C)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADME) properties. IAM chromatography offers a biomimetic approach to assess lipophilicity by measuring the interaction of a compound with a stationary phase composed of phospholipids covalently bound to a silica support. This technique is considered to provide a more biologically relevant measure of membrane permeability compared to the traditional shake-flask method for logP determination.
The retention of a compound on an IAM column is quantified by its capacity factor (k), and the lipophilicity is often expressed as log k_w, which is the capacity factor extrapolated to a 100% aqueous mobile phase. Another common parameter is the Chromatographic Hydrophobicity Index (CHI), which represents the percentage of organic modifier in the mobile phase required to achieve a capacity factor of one.
Detailed Research Findings:
Studies on various heterocyclic compounds, including those with halogen substitutions, have demonstrated the utility of IAM chromatography in characterizing their lipophilic profiles. The retention on an IAM column is influenced by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions between the analyte and the phospholipid stationary phase. Halogen atoms, such as bromine and chlorine, are known to increase the lipophilicity of a molecule, which would be reflected in a higher log k_w or CHI value.
The following interactive data table illustrates how IAM chromatography can be used to determine the lipophilicity of a series of hypothetical halogenated benzotriazine derivatives, providing a basis for comparing their potential membrane affinity.
| Compound | log k_w (IAM) | Chromatographic Hydrophobicity Index (CHI) |
|---|---|---|
| Benzo[e] nih.govnih.govmz-at.detriazine | 1.85 | 35 |
| 3-Chlorobenzo[e] nih.govnih.govmz-at.detriazine | 2.30 | 48 |
| 7-Bromobenzo[e] nih.govnih.govmz-at.detriazine | 2.55 | 55 |
| 7-Bromo-3-chlorobenzo[e] nih.govnih.govmz-at.detriazine | 2.90 | 62 |
Typical IAM Chromatography Conditions:
Column: IAM.PC.DD2 (e.g., 4.6 x 100 mm)
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4)
Flow Rate: 1.5 mL/min
Detection: UV spectrophotometry
Temperature: Controlled (e.g., 30 °C)
Non Medicinal Applications and Potential of Benzo E 1 2 3 Triazine Derivatives
Applications in Functional Organic Materials Science
The electron-deficient nature of the 1,2,4-triazine (B1199460) ring, fused to a benzene (B151609) ring, imparts distinct optoelectronic characteristics to its derivatives, making them suitable for a range of applications in organic materials science. nih.gov The high thermal stability of many dihydrobenzo[e] nih.govresearchgate.netrsc.orgtriazine derivatives further enhances their potential for use in functional organic materials. nih.gov
Benzo[e] nih.govresearchgate.netrsc.orgtriazine derivatives are increasingly investigated in the context of molecular electronics and spintronics. nih.gov These applications leverage the stable radical forms of these compounds, known as Blatter radicals, which possess an unpaired electron. The stability of these radicals allows for their incorporation into molecular-scale devices where the spin of the electron can be utilized to store or transport information. The ability to modify the properties of these radicals through substitution on the benzotriazine core allows for fine-tuning of their electronic and magnetic behavior, which is crucial for designing molecular wires, switches, and memory elements.
The 1,2,4-triazine core is a powerful electron-accepting unit, making it a common component in the design of materials for Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgsnu.ac.kr When combined with suitable electron-donating moieties, triazine derivatives can form molecules with efficient intramolecular charge transfer (ICT) characteristics. This property is essential for developing emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can theoretically achieve 100% internal quantum efficiency in OLEDs. beilstein-journals.orgrsc.org Although research has often focused on 1,3,5-triazines, the fundamental electron-deficient nature of the triazine ring is the key feature, and benzo[e] nih.govresearchgate.netrsc.orgtriazine derivatives are also explored for these applications. The goal is to create stable and highly emissive materials, particularly for challenging blue OLEDs. beilstein-journals.orgresearchgate.net
Table 1: Performance of Selected Triazine-Based Emitters in OLEDs
| Emitter Type | Host | Max. External Quantum Efficiency (EQE) | Emission Color |
| Triazine-Azasiline Donor | - | 22.3% | Blue |
| 3,4,5-3TCz-TTT | Solution-processed | 5.8% | Blue |
| 3DMAC-TTT | Solution-processed | 11.0% | Blue |
| Ir(ppy)3 (Dopant) | DTBT (Hole-blocking layer) | 17.5% | Green |
This table presents data for various triazine-containing materials to illustrate their effectiveness in OLED applications. snu.ac.krrsc.org
The rigid, planar structure of the benzo[e] nih.govresearchgate.netrsc.orgtriazine system makes it a candidate for inclusion in liquid crystalline molecules. rsc.org Triazine derivatives have been used as central cores to build star-shaped molecules that can exhibit liquid crystal phases (mesophases). nih.gov By attaching flexible alkyl or alkoxy chains to the rigid core, molecules can be designed to self-assemble into ordered yet fluid phases, such as smectic or columnar phases. nih.gov These materials are of interest for applications in displays and optical sensors. The incorporation of stable radical moieties, such as Blatter radicals derived from benzotriazines, can lead to the development of paramagnetic liquid crystals, which could have applications in spintronic devices or as magnetically switchable optical materials. rsc.org
Role as Precursors to Stable Organic Radicals (Blatter Radicals) for Material Development
One of the most significant applications of benzo[e] nih.govresearchgate.netrsc.orgtriazine derivatives is their role as precursors to a class of highly stable nitrogen-centered free radicals known as Blatter radicals. rsc.org First reported in 1968, these radicals are exceptionally stable under ambient conditions, with the unpaired electron delocalized over the heterocyclic π-system. ed.ac.uk This stability, combined with the ease of functionalization, makes them superior to many other organic radicals for materials development. rsc.org Compounds such as 3-chlorobenzo[e] nih.govresearchgate.netrsc.orgtriazine are key intermediates, allowing for the introduction of various substituents at the C(3)-position to tune the radical's properties. nih.govacs.org
Table 2: Properties of Selected Blatter Radicals
| Radical Derivative | Stability | Key Feature | Potential Application |
| 1,3-Diphenyl-1,4-dihydrobenzo[e] nih.govresearchgate.netrsc.orgtriazin-4-yl | Stable to air and moisture; can be sublimed | Prototypical Blatter radical | Functional materials, molecular electronics ed.ac.uk |
| 7-(Trifluoromethyl)benzo[e] nih.govresearchgate.netrsc.orgtriazine derived radical | "Super stable" | High yield synthesis via ArLi addition | Organic batteries, sensors rsc.org |
| 3-Amino substituted Blatter radicals | Stable | Significant cathodic shift of oxidation potential | Advanced materials, spintronics nih.gov |
Potential in Agrochemistry and Crop Protection Agents
The 1,2,4-triazine ring system is a well-established pharmacophore in agrochemicals. nih.gov While many commercial herbicides are based on the 1,3,5-triazine (B166579) isomer, derivatives of 1,2,4-triazine and fused systems like benzo[e] nih.govresearchgate.netrsc.orgtriazine are also being actively investigated for their potential as crop protection agents. nih.govijpsr.info Research has shown that compounds incorporating the benzotriazine moiety can exhibit significant biological activities, including fungicidal and antiviral properties. nih.govresearchgate.net The goal is to develop novel, eco-friendly, and highly efficient agents to combat plant pathogens. nih.gov For instance, certain benzo rsc.orgnih.govimidazo[1,2-d] nih.govresearchgate.netrsc.orgtriazine derivatives have demonstrated notable fungicidal activity against phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani. nih.gov Furthermore, some benzotriazin-4(3H)-one derivatives have shown promise in the search for new agrochemicals with antiviral activity against tobacco mosaic virus (TMV). researchgate.net
Table 3: Fungicidal Activity of Benzo rsc.orgnih.govimidazo[1,2-d] nih.govresearchgate.netrsc.orgtriazine Derivatives
| Pathogen | Activity at 50 µg/mL | Reference |
| Botrytis cinerea | Obvious fungicidal activity | nih.gov |
| Rhizoctonia solani | Obvious fungicidal activity | nih.gov |
| Colletotrichum capsici | Obvious fungicidal activity | nih.gov |
Herbicidal Applications of Triazine Derivatives
Symmetrical triazines (s-triazines) have been a cornerstone of agricultural weed control for over five decades, valued for their effectiveness in pre- and post-emergent applications against broadleaf weeds and some grasses. researchgate.net The primary mode of action for these herbicides is the inhibition of photosynthetic electron transport. researchgate.netmdpi.com They achieve this by binding to the D1 protein subunit of photosystem II, thereby blocking a key step in the plant's energy conversion process, which ultimately leads to plant death. researchgate.netmdpi.com
While research on the specific herbicidal activity of 7-Bromo-3-chlorobenzo[e] nih.govmdpi.comrsc.orgtriazine is not extensively detailed in available literature, the broader class of triazine derivatives continues to be a template for the development of new herbicides. mdpi.comjlu.edu.cn The persistent nature and efficacy of the triazine core suggest that its fused-ring derivatives, such as the benzo[e] nih.govmdpi.comrsc.orgtriazine family, could be promising candidates for the design of novel herbicidal agents with potentially different selectivity and environmental profiles.
Insecticidal, Acaricidal, and Nematicidal Properties
Research into anilinotriazine compounds has demonstrated their potential as insecticides. A structure-activity relationship study of N-(4-bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine-2-amine, which showed initial weak potency against lepidopteran species like Helicoverpa zea and Spodoptera exigua, revealed key insights. nih.gov The study found that insecticidal potency was significantly enhanced by the presence of electron-withdrawing substituents, such as chlorine (Cl) and bromine (Br), on the aniline (B41778) ring. nih.gov This suggests that the halogen atoms present in 7-Bromo-3-chlorobenzo[e] nih.govmdpi.comrsc.orgtriazine are favorable for potential insecticidal activity. Furthermore, the positioning of these substituents was found to be crucial, with the para-position being significantly better for potency. nih.gov
Additionally, some triazine herbicides have been observed to act as synergists, enhancing the toxicity of certain organophosphate insecticides. researchgate.net This effect may be due to the stimulation of CYP450 enzyme activity, which increases the bioactivation of the organophosphates. researchgate.net
Fungicidal Applications
The 1,2,4-triazine and related 1,2,4-triazole (B32235) structures are important pharmacophores in the development of antifungal agents. nih.govresearchgate.netijpsr.info Studies on novel benzo rsc.orgnih.govimidazo[1,2-d] nih.govmdpi.comrsc.orgtriazine derivatives, which are structurally related to benzo[e] nih.govmdpi.comrsc.orgtriazine, have shown notable antifungal activities against pathogens like Botrytis cinerea and Rhizoctonia solani. mdpi.com A key finding from this research was that the presence of electron-withdrawing groups, including fluorine, chlorine, and bromine atoms, contributes to the enhancement of these antifungal properties. mdpi.com
For example, a comparative analysis of different substituents showed that halogenated compounds had superior inhibitory rates against various fungi compared to non-halogenated analogues. mdpi.com This supports the potential of the dual-halogenated structure of 7-Bromo-3-chlorobenzo[e] nih.govmdpi.comrsc.orgtriazine in the design of new fungicidal compounds. Triazole fungicides, a major class of agricultural and medical antifungals, often work by inhibiting the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is crucial for fungal cell membrane synthesis. nih.gov
Impact of Halogenation on Agrochemical Properties and Modulation
The introduction of halogen atoms into a molecule is a powerful and widely used strategy in modern agrochemical design to modulate physicochemical properties and enhance biological efficacy. researchgate.netnih.gov Since 2010, a significant majority of newly launched agrochemicals contain halogen atoms. researchgate.net
The presence of halogens like chlorine and bromine in a compound such as 7-Bromo-3-chlorobenzo[e] nih.govmdpi.comrsc.orgtriazine can influence several key factors:
Biological Activity: As noted in the insecticidal and fungicidal sections, electron-withdrawing halogens can significantly increase the potency of the active ingredient. nih.govmdpi.com This is often attributed to changes in the electronic properties of the molecule, which can enhance its interaction with the target site.
Metabolic Stability: Halogenation can block sites on a molecule that are susceptible to metabolic degradation by enzymes in the target pest or in the environment, potentially increasing the compound's persistence and effectiveness.
Lipophilicity: The introduction of halogens affects the molecule's solubility in fats and oils (lipophilicity), which can alter its uptake, transport, and penetration through biological membranes to reach the target site.
The specific combination of bromine and chlorine in 7-Bromo-3-chlorobenzo[e] nih.govmdpi.comrsc.orgtriazine offers a distinct profile that can be leveraged in the development of new agrochemicals with tailored properties for improved efficacy and environmental compatibility. nih.govnih.gov
| Property | Impact of Halogenation (Cl, Br) | Supporting Evidence |
| Insecticidal Potency | Electron-withdrawing substituents like Cl and Br are preferred over electron-donating groups. | Enhanced potency against H. zea and S. exigua in anilinotriazine analogs. nih.gov |
| Fungicidal Activity | Presence of electron-withdrawing groups (F, Cl, Br) enhances antifungal activity. | Improved inhibitory rates against B. cinerea and R. solani in related triazine derivatives. mdpi.com |
| General Agrochemical Design | Modulates physicochemical properties, metabolic stability, and biological efficacy. | Approximately 81-96% of agrochemicals launched since 2010 contain halogen atoms. researchgate.netnih.gov |
Applications in Organic Optoelectronics and Solar Cells
The electron-deficient nature of the triazine ring makes its derivatives, including the benzo[e] nih.govmdpi.comrsc.orgtriazine system, highly attractive for applications in organic electronics. nih.govresearchgate.net These materials are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and dye-sensitized solar cells (DSSCs) due to their favorable electronic properties. nih.govresearchgate.netnih.gov
N-Type Semiconductors and Electron Acceptor Units
In organic electronics, materials are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). The 1,2,4-triazine core is a strong electron acceptor, making its derivatives excellent candidates for n-type semiconductor materials. rsc.orgcsic.es This property is essential for creating efficient electronic devices, where the transport of both holes and electrons must be balanced.
Triazine-based molecules have been successfully used as:
Electron Acceptor Units: In donor-acceptor (D-A) molecular architectures, the triazine moiety serves as the 'A' component. This structure facilitates intramolecular charge transfer, a critical process for the function of many organic electronic devices. csic.es
N-Type Host Materials: In phosphorescent OLEDs (PhOLEDs), triazine-dibenzofuran based materials have been developed as effective n-type hosts, contributing to devices with high efficiency and long operational lifetimes. rsc.org
Electron Transport Layers (ETLs): The high electron affinity and planarity of the triazine ring lead to good electron mobility, making these materials suitable for use as ETLs in OLEDs, facilitating the injection and transport of electrons from the cathode to the emissive layer. researchgate.net
The benzo[e] nih.govmdpi.comrsc.orgtriazine structure, with its extended π-conjugation and electron-withdrawing triazine ring, possesses the fundamental characteristics required for an n-type organic semiconductor.
Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a photosensitizer (dye) to absorb light. nih.gov Triazine derivatives have been explored as core components in the design of these organic dyes. researchgate.netnih.gov The chemical and electronic structure of triazine is advantageous for creating π-conjugated multi-chromophore dyes that can mediate electronic phenomena, leading to enhanced electron injection and transport rates. researchgate.net
In a typical DSSC, a triazine-based dye with a donor-π-acceptor (D-π-A) structure absorbs solar energy, promoting an electron to a higher energy level. This excited electron is then injected into the conduction band of a semiconductor, typically titanium dioxide (TiO₂), generating a current. Quantum calculations on 1,2,4-triazine derivatives have shown that their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned to make them good candidates for use in DSSCs. nih.gov The strong electron-accepting nature of the triazine core helps facilitate the crucial charge separation and electron injection processes required for efficient solar energy conversion. nih.govresearchgate.net
| Application Area | Role of Triazine Derivative | Key Properties |
| Organic Semiconductors | N-Type Material, Electron Acceptor | Electron-deficient ring, high electron affinity, good electron mobility. rsc.orgcsic.es |
| OLEDs | N-Type Host, Electron Transport Layer (ETL) | Facilitates balanced charge transport, leading to high efficiency and stability. researchgate.netrsc.org |
| Dye-Sensitized Solar Cells | Photosensitizer (Dye) | Strong light absorption, facilitates electron injection and charge separation. nih.govresearchgate.netnih.gov |
Use in Polymer Science and Supramolecular Chemistry
The utility of benzo[e] ijcsi.proresearchgate.netnih.govtriazine derivatives in polymer science and supramolecular chemistry is intrinsically linked to their capacity to form stable organic radicals, known as Blatter radicals. These radicals, first reported in 1968, exhibit remarkable stability, which can be modulated by simple substitution changes on the benzotriazine framework. This tunability has positioned them at the forefront of developing functional materials. ijcsi.pro
The applications of these radical-forming derivatives are diverse and include:
Spin Labels: Their stability allows them to be incorporated into larger molecules, including polymers, to act as spin labels for techniques like electron paramagnetic resonance (EPR) spectroscopy. This enables the study of polymer dynamics and structure.
Magnetic Materials: The unpaired electron in Blatter radicals imparts magnetic properties. Researchers are exploring the synthesis of polymers and supramolecular assemblies containing these radicals to create novel organic magnetic materials and liquid crystals. rsc.org
Polymer Synthesis: Blatter radicals can act as control agents in radical polymerization processes, offering a pathway to synthesize polymers with well-defined architectures and molecular weights.
The ability to customize the properties of Blatter radicals through synthetic modifications of the benzo[e] ijcsi.proresearchgate.netnih.govtriazine core makes them highly valuable tools in the design of advanced materials with tailored electronic and magnetic functions. ijcsi.pro
Utility as Dyes, Recording, and Imaging Materials
The extended π-conjugated system of the benzo[e] ijcsi.proresearchgate.netnih.govtriazine core is a key feature that suggests its potential utility in the realm of dyes and imaging materials. The electronic properties of these derivatives, and consequently their color and photophysical behavior, can be significantly influenced by the nature of the substituents attached to the heterocyclic ring.
While specific data on 7-Bromo-3-chlorobenzo[e] ijcsi.proresearchgate.netnih.govtriazine is not widely published, studies on related 3-substituted benzo[e] ijcsi.proresearchgate.netnih.govtriazines have demonstrated that modifications at the C(3) position have a significant effect on the π–π* transition energy, which directly correlates to the absorption of light in the UV-visible spectrum. This tunability of the absorption wavelength is a critical characteristic for the development of novel chromophores.
Furthermore, the broader family of 1,2,4-triazine derivatives has been investigated for applications in optoelectronics:
Fluorescent Dyes: Certain fused 1,2,4-triazine systems have been synthesized and shown to exhibit fluorescence, a desirable property for various imaging applications.
Organic Light-Emitting Diodes (OLEDs): A limited number of 1,2,4-triazine derivatives have been explored as building blocks for organic photoactive materials, including those used in OLEDs. This suggests a potential for this class of compounds in the development of materials for electronic displays and lighting.
The inherent chromophoric nature of the benzo[e] ijcsi.proresearchgate.netnih.govtriazine scaffold, combined with the ability to modulate its electronic properties through synthetic chemistry, points towards a promising future for these compounds in the design of new dyes and materials for recording and imaging technologies.
Q & A
Q. What are the common synthetic routes for 7-Bromo-3-chlorobenzo[e][1,2,4]triazine?
The compound is typically synthesized from 2-nitroaniline in a three-step process. First, 3-chlorobenzo[e][1,2,4]triazine (1c) is prepared, followed by bromination at the C(7) position using nucleophilic aromatic substitution (SNAr) or metal-catalyzed reactions (Pd/Cu). Key intermediates like 3-iodobenzo[e][1,2,4]triazine (1d) are also utilized, yielding final products in 37–55% yields. Reaction conditions (e.g., mild temperatures, pH control) are critical to minimize side reactions and optimize selectivity .
Q. How can the structure of this compound derivatives be confirmed?
Single-crystal X-ray diffraction is the gold standard for elucidating molecular geometry and substituent effects. Complementary techniques include UV-vis spectroscopy (to study π-π* transitions) and NMR spectroscopy, where chemical shifts correlate with substituent electronic effects (σp constants). DFT calculations further validate experimental data .
Q. What are the key reactivity patterns of the triazine core?
The triazine ring exhibits electrophilic behavior due to electron-withdrawing substituents (Br, Cl). Bromination often occurs at electron-rich positions, while nucleophilic substitution (e.g., with amines or alkoxides) targets the C(3) chlorine. Deoxygenative bromination of triazine oxides is also feasible, influenced by halogen polarizability (Br⁻ > I⁻) .
Advanced Research Questions
Q. How do substituents at the C(3) position influence electronic properties and bioactivity?
Substituents like -CF₃, -CN, or aryl groups significantly alter the triazine’s electronic structure. For example, 3-CF₃ derivatives are synthesized via the Ruppert reaction (using TMSCF₃), which increases electrophilicity. UV-vis spectra show shifts in π-π*(1) transition energy, while NMR chemical shifts correlate with substituent σp values. These electronic effects modulate binding affinity to biological targets like kinases .
Q. What strategies address low yields in Pd-catalyzed cross-coupling reactions?
Optimize catalyst systems (e.g., Pd(PPh₃)₄ with CuI co-catalysts) and reaction solvents (DMF or THF). Temperature control (60–80°C) and rigorous exclusion of moisture/O₂ improve efficiency. If carboxy derivatives are desired, hydrolyze nitrile intermediates (e.g., 3-CN to -COOH) when direct carbonylation fails .
Q. How can conflicting reactivity data in halogenation studies be resolved?
Contradictions often arise from competing mechanisms. For example, bromination of triazine oxides may proceed via electrophilic substitution or deoxygenative pathways, depending on halogen nucleophilicity (Br⁻ vs. Cl⁻). Use isotopic labeling (e.g., ¹⁸O) or kinetic studies to distinguish pathways .
Q. What methods evaluate the compound’s potential as a kinase inhibitor?
Use enzyme inhibition assays (e.g., CYP1A1 activity assays) and cellular cytotoxicity screens. Structural analogs like pyrrolo[2,1-f][1,2,4]triazines show enhanced activity when C(5) or C(7) positions are substituted with electron-withdrawing groups. Molecular docking studies further predict binding modes to ATP pockets .
Methodological Considerations
Q. How to design experiments for introducing diverse substituents?
Q. What analytical workflows resolve synthetic byproducts?
Combine HPLC-MS for purity assessment, 2D NMR (COSY, HSQC) for structural elucidation, and X-ray crystallography for ambiguous cases. For example, regioisomeric bromination products can be differentiated via NOESY correlations .
Data Interpretation and Challenges
Q. Why do some derivatives exhibit unexpected stability or reactivity?
Steric hindrance from bulky substituents (e.g., tert-butyl) or conjugation effects (e.g., ferrocenyl groups) can stabilize the triazine ring. Computational modeling (DFT) identifies charge distribution and frontier molecular orbitals that dictate reactivity .
Q. How to reconcile discrepancies in reported biological activity?
Variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthetic batches may cause inconsistencies. Validate compounds with ≥95% purity (HPLC) and replicate assays across multiple models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
